molecular formula C10H10ClNO3S B2563062 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride CAS No. 1909313-88-7

4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B2563062
CAS No.: 1909313-88-7
M. Wt: 259.7
InChI Key: SPQPWQSSWSSRGT-UHFFFAOYSA-N
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Description

4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology. The compound features a pyrrolidinone ring attached to a benzene sulfonyl chloride group, making it a versatile intermediate in organic synthesis .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(2-aminophenyl)sulfonyl chloride with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), bases (triethylamine, pyridine).

    Reduction Reactions: Reducing agents (LiAlH, sodium borohydride), solvents (ether, tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed by the reaction with thiols.

    Alcohol Derivatives: Formed by the reduction of the carbonyl group.

    Sulfonic Acids: Formed by the oxidation of the sulfonyl chloride group.

Mechanism of Action

The mechanism of action of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The compound can modify the structure and function of biomolecules, such as enzymes and receptors, by forming stable covalent adducts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride is unique due to the specific position of the carbonyl group in the pyrrolidinone ring, which influences its reactivity and the types of reactions it undergoes. This positional specificity can lead to different biological activities and applications compared to its structural analogs .

Properties

IUPAC Name

4-(5-oxopyrrolidin-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c11-16(14,15)8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQPWQSSWSSRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909313-88-7
Record name 4-(5-oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride
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